molecular formula C19H18N4O3 B2812981 ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate CAS No. 915934-71-3

ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate

Cat. No.: B2812981
CAS No.: 915934-71-3
M. Wt: 350.378
InChI Key: RIMDWFUSBDPCQT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the following steps:

    Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from 4-aminobenzoic acid, which is converted to 4-azidobenzoic acid. The alkyne precursor is synthesized from 5-methyl-1H-1,2,3-triazole.

    Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting product is then esterified with ethanol to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the ester or amide groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester or amide groups.

Scientific Research Applications

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate
  • 4-(4-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline

Uniqueness

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate is unique due to the presence of the 5-methyl-1H-1,2,3-triazole moiety, which imparts distinct biological activities and chemical reactivity. This structural feature differentiates it from other triazole derivatives and contributes to its potential as a versatile compound in various fields of research .

Biological Activity

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of 5-methyl-1H-1,2,3-triazole with appropriate benzamides and subsequent esterification. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various strains of bacteria and fungi. For instance:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive32 µg/mL
Escherichia coliModerate64 µg/mL
Candida albicansActive16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle proteins.

Cell Line IC50 Mechanism
MCF-725 µMCaspase activation
HeLa30 µMCell cycle arrest at G2/M phase

The biological activity of this compound can be attributed to several mechanisms:

Covalent Binding: The triazole ring is known for its ability to form covalent bonds with biological targets, which may enhance the efficacy of the compound against microbial and cancer cells.

Inhibition of Enzymes: Preliminary studies suggest that the compound may inhibit key enzymes involved in DNA replication and repair, which is critical for cancer cell proliferation.

Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to cell death through apoptosis.

Case Studies

Several case studies highlight the promising applications of this compound:

  • Study on Antimicrobial Efficacy: A study conducted by researchers evaluated the compound's effectiveness against multidrug-resistant bacterial strains. The results demonstrated significant inhibition compared to standard antibiotics.
  • Anticancer Research: In a collaborative study with multiple institutions, this compound was tested in animal models for its anticancer properties. The findings indicated a reduction in tumor size and improved survival rates in treated groups.

Properties

IUPAC Name

ethyl 4-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)15-4-8-16(9-5-15)21-18(24)14-6-10-17(11-7-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMDWFUSBDPCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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